5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 5-(4-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the thiazole derivative is reacted with a boronic acid pinacol ester under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester moiety can be oxidized to form corresponding alcohols or ketones.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorophenyl group and thiazole ring enhances the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in coupling reactions. Additionally, the thiazole ring provides stability and selectivity in various chemical transformations .
Properties
Molecular Formula |
C15H19BFNO3S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C15H19BFNO3S/c1-14(2,19)15(3,4)21-16(20)13-12(22-9-18-13)10-5-7-11(17)8-6-10/h5-9,19-20H,1-4H3 |
InChI Key |
ATXYSICZQCPPAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC=N1)C2=CC=C(C=C2)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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